Cas no 69123-90-6 (Fiacitabine)

Fiacitabine 化学的及び物理的性質
名前と識別子
-
- Fiacitabine
- 4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-
- FIAC
- FOAC
- NSC 382097
- 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODOCYTOSINE
- Fluoroiodoaracytidine
- Fluorviodoaracytidine
- CS-0323
- D04180
- Q27258286
- Fiacitabine (USAN/INN)
- Fiacitabinum
- DTXSID8057807
- UNII-4058H365ZB
- NCGC00262963-01
- NCGC00262963-03
- 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
- NSC-382097
- 2'-Fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine
- 1-(2'-Deoxy-2'-fluoro-.beta.-D-arabinofuranosyl)-5-iodocytosine
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
- SCHEMBL138934
- Tox21_113954
- DB12901
- 4-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- Fiacitabina
- CAS-69123-90-6
- Fiacitabine [USAN:INN]
- DRG-0077
- 4058H365ZB
- FIACITABINE [USAN]
- CHEMBL272557
- HY-50735
- Fiacitabinum [INN-Latin]
- BRN 0679252
- 2'-Fluoro-5-iodo-aracytosine
- MFCD00868897
- NS00071552
- FI-ara-C
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-
- Cytosine, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-
- DTXCID6031596
- Fiacitabina [INN-Spanish]
- NSC 382097;FIAC;FOAC
- MS-25968
- F13670
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODO-
- cis-(-)-4-(methoxycarbonyl)-3-methyl-1-phenethyl-4-(N-phenylpropionylamino)piperidiniumhydrogenoxalate
- FIACITABINE [INN]
- FIACITABINE [MART.]
- AKOS027327934
- 69123-90-6
- A900506
- DB-024894
- BRD-K07160047-001-01-3
-
- MDL: MFCD00868897
- インチ: InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1
- InChIKey: GIMSJJHKKXRFGV-BYPJNBLXSA-N
- ほほえんだ: O=C(N=C1N)N([C@@H]([C@H]([C@@H]2O)F)O[C@@H]2CO)C=C1I
計算された属性
- せいみつぶんしりょう: 370.978
- どういたいしつりょう: 370.978
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 3
- トポロジー分子極性表面積: 108A^2
じっけんとくせい
- 密度みつど: 2.44
- ふってん: 524.6 °C at 760 mmHg
- フラッシュポイント: 271.1
- 屈折率: 1.791
- PSA: 110.60000
- LogP: -0.40000
Fiacitabine セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fiacitabine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-5 mg |
Fiacitabine |
69123-90-6 | 97.00% | 5mg |
¥3117.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56320-10mg |
Fiacitabine |
69123-90-6 | 98% | 10mg |
¥4495.00 | 2023-09-07 | |
TRC | F371060-100mg |
Fiacitabine |
69123-90-6 | 100mg |
$592.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26040-5mg |
Fiacitabine |
69123-90-6 | 98% | 5mg |
¥3498.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-10 mg |
Fiacitabine |
69123-90-6 | 97.00% | 10mg |
¥4377.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-50 mg |
Fiacitabine |
69123-90-6 | 97.00% | 50mg |
¥11817.00 | 2022-04-26 | |
TRC | F371060-250mg |
Fiacitabine |
69123-90-6 | 250mg |
$1120.00 | 2023-05-18 | ||
ChemScence | CS-0323-5mg |
Fiacitabine |
69123-90-6 | 98.83% | 5mg |
$420.0 | 2022-04-26 | |
Chemenu | CM165117-10mg |
4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one |
69123-90-6 | 98% | 10mg |
$327 | 2023-01-06 | |
MedChemExpress | HY-50735-5mg |
Fiacitabine |
69123-90-6 | 98.83% | 5mg |
¥3500 | 2024-04-17 |
Fiacitabine 関連文献
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1. Total synthesis of 2′-deoxy-2′-arafluoro-tubercidin, -toyocamycin, -sangivamycin and certain related nucleosidesBirendra K. Bhattacharya,T. Sudhakar Rao,Ganapathi R. Revankar J. Chem. Soc. Perkin Trans. 1 1995 1543
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2. A short synthesis of 2-deoxy-2-fluoro-ribo-D-pentopyranoseJohn T. Welch,Seetha Eswarakrishnan J. Chem. Soc. Chem. Commun. 1985 186
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W. Rogie Angus,Donald V. Tilston Trans. Faraday Soc. 1947 43 221
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4. Chapter 12. Nucleic acidsG. M. Blackburn,J. B. Hobbs Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1985 82 311
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5. Synthesis of fluorinated carbocyclic nucleosides: preparation of (±)-carbocyclic-FMAU and some congenersKeith Biggadike,Alan D. Borthwick,Derek Evans,Anne M. Exall,Barrie E. Kirk,Stanley M. Robberts,Les Stephenson,Peter Youds,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Chem. Commun. 1987 251
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D. J. Manners,C. P. Whittingham,A. P. Ryle,G. A. Maw Annu. Rep. Prog. Chem. 1966 63 577
-
7. 581. Molecular rearrangements. Part I. N-chloroacetanilideK. N. Ayad,C. Beard,R. F. Garwood,W. J. Hickinbottom J. Chem. Soc. 1957 2981
-
F. D. Chattaway,S. Smiles Annu. Rep. Prog. Chem. 1911 8 49
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Hea Ok Kim,Hye Won Baek,Hyung Ryong Moon,Dae-Kee Kim,Moon Woo Chun,Lak Shin Jeong Org. Biomol. Chem. 2004 2 1164
-
10. Collision cross-sections for low energy electrons in methaneC. W. Duncan,Isobel C. Walker J. Chem. Soc. Faraday Trans. 2 1972 68 1514
Fiacitabineに関する追加情報
Comprehensive Overview of Fiacitabine (CAS No. 69123-90-6): Properties, Applications, and Research Insights
Fiacitabine (CAS No. 69123-90-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This nucleoside analog is often studied for its role in modulating cellular processes, particularly in the context of antiviral and anticancer research. Researchers are increasingly exploring its mechanism of action, bioavailability, and synthetic pathways to unlock its full potential in modern medicine.
The chemical structure of Fiacitabine features a pyrimidine base linked to a ribose sugar, a configuration shared with other nucleoside analogs. This structural similarity allows it to interact with enzymatic pathways involved in DNA and RNA synthesis. Recent studies highlight its selective inhibition of viral polymerases, making it a candidate for addressing drug-resistant strains. The compound's CAS No. 69123-90-6 serves as a critical identifier in regulatory and scientific databases, ensuring accurate referencing in patents and publications.
In the context of current trends, Fiacitabine aligns with growing interest in personalized medicine and targeted therapies. As patients and healthcare providers seek alternatives to broad-spectrum treatments, nucleoside analogs like Fiacitabine offer precision in targeting specific molecular pathways. Online searches frequently include queries such as "Fiacitabine mechanism of action", "CAS 69123-90-6 solubility", and "nucleoside analogs in cancer therapy", reflecting widespread curiosity about its clinical relevance.
From a synthetic chemistry perspective, the production of Fiacitabine involves multi-step organic reactions, including glycosylation and phosphorylation. Optimizing these processes is a hot topic in industrial chemistry, with researchers focusing on yield improvement and green chemistry principles. The compound's stability under varying pH conditions and its compatibility with common excipients are also key considerations for formulation scientists.
Beyond its pharmaceutical potential, Fiacitabine is a subject of interest in computational drug design. Molecular docking studies leverage its structure to predict interactions with biological targets, accelerating drug discovery pipelines. This intersection of wet-lab and in-silico research exemplifies the compound's versatility in addressing contemporary challenges like antiviral resistance and oncology drug development.
Quality control protocols for Fiacitabine (CAS No. 69123-90-6) emphasize HPLC purity testing and spectroscopic characterization. Regulatory bodies require detailed documentation of its physicochemical properties, including melting point, partition coefficient, and spectral fingerprints. These stringent standards ensure reproducibility in research and manufacturing, addressing another common search theme: "Fiacitabine analytical methods".
Looking ahead, the scientific community continues to investigate derivatives of Fiacitabine to enhance pharmacokinetic profiles. Modified versions with improved blood-brain barrier penetration or reduced cytotoxicity are under preclinical evaluation. Such innovations respond to the persistent demand for safer, more effective nucleoside-based therapeutics in neurology and infectious diseases.
In summary, Fiacitabine represents a compelling case study in translational research, bridging fundamental chemistry with clinical needs. Its well-documented identifier (CAS No. 69123-90-6) facilitates global collaboration, while ongoing studies explore its role in next-generation therapeutics. As the field advances, this compound will likely remain a focal point for discussions on structure-activity relationships and nucleoside drug optimization.
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